molecular formula C19H25NO2 B5013775 4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol

4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol

Cat. No. B5013775
M. Wt: 299.4 g/mol
InChI Key: LAVSHUXWOROQLF-UHFFFAOYSA-N
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Description

The compound “4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol” is a complex organic molecule. It is related to the class of compounds known as phenols, which are aromatic compounds containing a hydroxyl group attached to a benzene ring . This particular compound also contains additional functional groups, including an ether group and an amino group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a phenol group (a benzene ring with a hydroxyl group), an ether group (an oxygen atom connected to two carbon atoms), and an amino group (a nitrogen atom connected to two hydrogen atoms and one carbon atom) . The exact arrangement of these groups within the molecule would determine its three-dimensional structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. The phenol group could potentially engage in reactions typical of alcohols, such as esterification or oxidation . The ether group might participate in reactions such as cleavage under acidic conditions . The amino group could potentially be involved in reactions such as amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar hydroxyl and amino groups, while its melting and boiling points would depend on factors such as molecular weight and intermolecular forces .

Future Directions

Given the potential biological activity of this compound, future research could explore its potential uses in medicine, particularly as a potential anticancer agent . Further studies could also aim to optimize its synthesis and explore its reactivity in more detail.

properties

IUPAC Name

4-[3-[2-(2-methoxyphenyl)ethylamino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15(7-8-16-9-11-18(21)12-10-16)20-14-13-17-5-3-4-6-19(17)22-2/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVSHUXWOROQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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